molecular formula C20H21ClN4O2S B3711837 1-(4-Tert-butylphenyl)-3-[5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea

1-(4-Tert-butylphenyl)-3-[5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea

Cat. No.: B3711837
M. Wt: 416.9 g/mol
InChI Key: ZMXJAGAIIKSDOY-UHFFFAOYSA-N
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Description

1-(4-Tert-butylphenyl)-3-[5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Tert-butylphenyl)-3-[5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazole ring and the subsequent attachment of the urea moiety.

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with a carbon disulfide source under basic conditions.

    Attachment of Urea Moiety: The urea moiety is introduced by reacting the thiadiazole intermediate with an isocyanate derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-(4-Tert-butylphenyl)-3-[5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(4-Tert-butylphenyl)-3-[5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylphenyl)-3-[5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

1-(4-Tert-butylphenyl)-3-[5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

    • 1-(4-Tert-butylphenyl)-3-[5-[(2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea
    • 1-(4-Tert-butylphenyl)-3-[5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea
  • Uniqueness: : The presence of the 2-chlorophenoxy group in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(4-tert-butylphenyl)-3-[5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O2S/c1-20(2,3)13-8-10-14(11-9-13)22-18(26)23-19-25-24-17(28-19)12-27-16-7-5-4-6-15(16)21/h4-11H,12H2,1-3H3,(H2,22,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXJAGAIIKSDOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)COC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Tert-butylphenyl)-3-[5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea
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1-(4-Tert-butylphenyl)-3-[5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea
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1-(4-Tert-butylphenyl)-3-[5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea
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1-(4-Tert-butylphenyl)-3-[5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea

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